ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is a complex organic compound with a molecular formula of C29H23N3O8 and a molecular weight of 541.5082 . This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of multiple functional groups, including ester, amide, and carbamoyl groups, makes this compound highly versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the pyridine and carbamoyl groups through nucleophilic substitution and coupling reactions. The final step usually involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate is unique due to its combination of benzofuran and pyridine rings, along with multiple functional groups
Properties
IUPAC Name |
ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O8/c1-3-37-28(35)24-22(16-10-5-7-14-20(16)39-24)31-26(33)18-12-9-13-19(30-18)27(34)32-23-17-11-6-8-15-21(17)40-25(23)29(36)38-4-2/h5-15H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUDTSFMPYQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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